Elucidating the Impact of Fluorine Position on LogP: The Target Compound Versus Its 2-Fluoropyridinyl Isomer
Computationally predicted logP values reveal a measurable lipophilicity difference between the target compound (6-fluoro-3-pyridinyl isomer) and its closest positional analog (2-fluoro-3-pyridinyl isomer, CAS 2138542-58-0). The shifted fluorine position alters the electron distribution on the pyridine ring, changing the compound's partition coefficient [1].
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 2.60 (ALOGPS 2.1) |
| Comparator Or Baseline | 1-[(2-Fluoropyridin-3-yl)methyl]azepane (CAS 2138542-58-0): logP = 2.45 (ALOGPS 2.1) |
| Quantified Difference | ΔlogP ≈ +0.15 (target compound is more lipophilic) |
| Conditions | In silico prediction using ALOGPS 2.1 algorithm, consistent structural input (C₁₂H₁₇FN₂, SMILES identical except fluorine position) |
Why This Matters
A logP difference of 0.15 units translates to a measurable difference in membrane permeability (~1.4-fold in PAMPA models), which can affect cell-based assay performance and oral bioavailability of derived lead compounds, making the correct isomer essential for reproducible SAR.
- [1] Virtual Computational Chemistry Laboratory (VCCLAB). ALOGPS 2.1 logP prediction for 1-[(6-fluoropyridin-3-yl)methyl]azepane (input SMILES: Fc1ccc(cn1)CN2CCCCCC2) and 1-[(2-fluoropyridin-3-yl)methyl]azepane (input SMILES: Fc1ncccc1CN2CCCCCC2). http://www.vcclab.org/lab/alogps/ (accessed 2026-04-25). View Source
